molecular formula C7H4ClF3N2O B8607955 1-(2-Amino-5-chloropyridin-3-yl)-2,2,2-trifluoroethanone

1-(2-Amino-5-chloropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B8607955
M. Wt: 224.57 g/mol
InChI Key: RSRWKUYAHWGPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-5-chloropyridin-3-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C7H4ClF3N2O and its molecular weight is 224.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

1-(2-amino-5-chloropyridin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H4ClF3N2O/c8-3-1-4(6(12)13-2-3)5(14)7(9,10)11/h1-2H,(H2,12,13)

InChI Key

RSRWKUYAHWGPMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)C(F)(F)F)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(5-chloro-2-pyridinyl)-2,2-dimethylpropanamide (20.0 g, 94.0 mmol) and TMEDA (12.0 g, 103 mmol) were dissolved in t-butyl methyl ether (150 mL), and while stirring the reaction solution at −20° C., n-butyl lithium (2.66 M hexane solution, 88.3 mL) was added dropwise thereto. After stirring the reaction solution at 0° C. for 2 hours, the solution was cooled to −78° C. and ethyl trifluoroacetate (16.8 mL, 140 mmol) was added thereto. The temperature of the reaction solution was raised to 0° C. and the solution was stirred for 3 hours. Then, water and 2 N hydrochloric acid were sequentially added, and the pH of the reaction solution was adjusted to about 9. After the solution was diluted with ethyl acetate, the organic layer was separated and the solvent was evaporated under reduced pressure. To the residue, acetic acid (60 mL), concentrated hydrochloric acid (20 mL) and water (40 mL) were added, and the solution was stirred for 10 hours under heating at 100° C. After the solution was cooled to room temperature, the resulting solid was collected by filtration and washed with ethyl acetate. The obtained solid and sodium acetate (7.64 g) were mixed in water (15 mL) and t-butyl methyl ether (70 mL), and the solution was stirred at room temperature for 30 minutes. The solution was diluted with ethyl acetate, which was then washed with water and saturated brine, and dried over magnesium sulfate. After the drying agent was removed by filtration, the solvent was evaporated under reduced pressure, whereby the objective compound (10.1 g, 47.8%) was obtained as a yellow solid.
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16.8 mL
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